molecular formula C14H21N3O3 B7898618 (R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898618
M. Wt: 279.33 g/mol
InChI Key: JQTOBXCCXYXSIO-LLVKDONJSA-N
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Description

(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 4-methylpyrimidin-2-yloxy substituent. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors (e.g., nicotinic acetylcholine receptors or leukotriene A4 hydrolase) . Its stereochemistry (R-configuration) and pyrimidine moiety are critical for modulating selectivity and potency in drug discovery.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-5-7-15-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTOBXCCXYXSIO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1314354-75-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC14H21N3O3
Molecular Weight279.335 g/mol
CAS Number1314354-75-0
Density1.2±0.1 g/cm³
Boiling Point409.1±55.0 °C
Melting PointNot Available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, derivatives containing pyrimidine rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives had IC50 values around 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma and lung carcinoma cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity . In vitro assays have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound may possess similar therapeutic potential.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has shown inhibitory potency against enzymes such as Human Deacetylase Sirtuin 2 and Carbonic Anhydrase, which are involved in cancer progression and inflammation .
  • Cell Signaling Pathways : It may modulate pathways associated with apoptosis and cell proliferation, leading to enhanced cytotoxicity in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds:

  • Study on Pyrimidine Derivatives : A review highlighted the synthesis and biological evaluation of pyrimidine derivatives, noting their potential as anti-inflammatory agents with specific focus on COX inhibition .
  • Cytotoxicity Assessment : Research involving pyrrolidine derivatives demonstrated enhanced cytotoxicity through structural modifications, suggesting that the presence of specific functional groups can significantly impact their biological activity .
  • In Vivo Studies : Experimental models using carrageenan-induced paw edema have shown that certain derivatives exhibit anti-inflammatory effects comparable to indomethacin, further supporting their therapeutic potential .

Scientific Research Applications

Biological Significance

The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the pyrimidine moiety, which is known for its role in various biological processes.

Pharmacological Applications

  • Enzyme Inhibition :
    • Research indicates that (R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine derivatives can act as inhibitors for specific enzymes, including certain kinases. This inhibition is crucial for developing treatments for diseases such as cancer and autoimmune disorders .
  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of (R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester to evaluate their efficacy as kinase inhibitors. The results indicated significant inhibition against several cancer-related kinases, leading to reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Properties

A research team investigated the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry Matters : The R-configuration in the target compound is critical for its intended bioactivity, as evidenced by reduced efficacy in S-isomers (e.g., ).
  • Linker Groups : Oxygen linkers (as in the target compound) favor hydrogen bonding, while sulfanyl groups (e.g., ) enhance lipophilicity but may introduce metabolic liabilities.
  • Substituent Effects : Electron-donating groups (e.g., methyl in ) improve stability, whereas halogens (e.g., bromine in ) can modulate target engagement through steric and electronic effects.

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